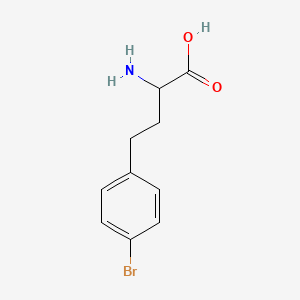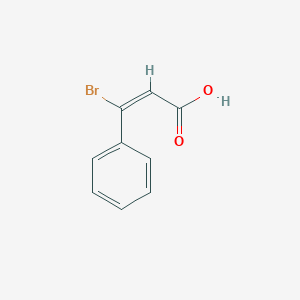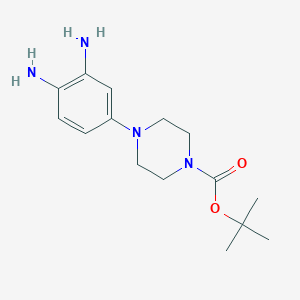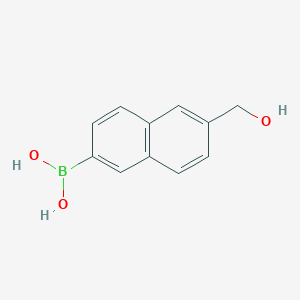
2-Amino-4-(4-bromophenyl)butanoic acid
Vue d'ensemble
Description
2-Amino-4-(4-bromophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Amino Acids Synthesis
2-Amino-4-(4-bromophenyl)butanoic acid plays a crucial role in the synthesis of fluorescent d-amino acids. Maity, Honcharenko, and Strömberg (2015) demonstrated its use in creating aromatic d-amino acids with notable fluorescence properties, useful in peptide synthesis and bioimaging (Maity, Honcharenko, & Strömberg, 2015).
Antidiabetic Agent Synthesis
Nazir et al. (2018) utilized derivatives of this compound in developing new indole-based scaffolds with anti-diabetic properties. They synthesized N-substituted acetamides showing promising results as antidiabetic agents (Nazir et al., 2018).
Intermediate for Thymidylate Syntheses Inhibitors
Yuan Guo-qing (2013) identified this compound as a key intermediate in creating new thymidylate syntheses inhibitors. This process offers low-cost and mild reaction conditions suitable for large-scale production (Yuan Guo-qing, 2013).
Spectroscopic and Docking Studies
Vanasundari et al. (2017) conducted spectroscopic investigations on derivatives of this compound, finding potential in nonlinear optical materials and pharmaceutical applications. They extended their study to docking evaluations with proteins (Vanasundari et al., 2017).
Antimicrobial Activity
Mickevičienė et al. (2015) synthesized derivatives of this compound with antimicrobial activity against various bacterial and fungal species, showing its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Novel Antifungal and Antioomycete Antibiotic
Lee et al. (2004) isolated a novel butanoic acid derivative, thiobutacin, with antifungal and antioomycete properties, highlighting the compound's potential in agricultural and pharmaceutical applications (Lee et al., 2004).
Surfactant Synthesis
Chen, Hu, and Fu (2013) synthesized a new surfactant containing a this compound derivative, demonstrating its potential in forming large-diameter premicellar aggregations, useful in various industrial applications (Chen, Hu, & Fu, 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound can react with different nitrogen, oxygen, and sulfur nucleophiles to give non-natural amino acids characterized by basic or heterocyclic side chains .
Mode of Action
It is known that the bromide in the compound can undergo nucleophilic substitution, reacting with different nitrogen, oxygen, and sulfur nucleophiles . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Propriétés
IUPAC Name |
2-amino-4-(4-bromophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLOOEYUDFTYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294670 | |
| Record name | α-Amino-4-bromobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-77-2 | |
| Record name | α-Amino-4-bromobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-4-bromobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















